molecular formula C14H22N2O2 B13928204 Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate

Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate

Katalognummer: B13928204
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: ZLSFTUMTTAWTHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate is a synthetic organic compound with a complex structure. It belongs to the class of carbamates, which are widely used in various chemical and pharmaceutical applications. The compound features a spirocyclic heptane core, which is a unique structural motif that imparts specific chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-(cyanomethyl)spiro[33]heptan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The cyanomethyl group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate lies in its specific combination of functional groups and spirocyclic structure. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-14(9-11)6-10(7-14)4-5-15/h10-11H,4,6-9H2,1-3H3,(H,16,17)

InChI-Schlüssel

ZLSFTUMTTAWTHO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.